molecular formula C17H33N3O3 B7916785 [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7916785
M. Wt: 327.5 g/mol
InChI Key: AYPXUPJIKRBGAF-LSLKUGRBSA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic intermediate featuring a piperidine scaffold modified with a chiral (S)-2-amino-propionyl group at the 1-position and an isopropyl-carbamic acid tert-butyl ester moiety at the 2-ylmethyl position. This compound is structurally characterized by its tert-butyl carbamate protecting group, which enhances stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-12(2)20(16(22)23-17(4,5)6)11-14-9-7-8-10-19(14)15(21)13(3)18/h12-14H,7-11,18H2,1-6H3/t13-,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPXUPJIKRBGAF-LSLKUGRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1CN(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS No. 1354026-82-6) is a complex organic compound with potential therapeutic applications. Its structure includes a piperidine ring and various functional groups, suggesting diverse biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound features a molecular formula of C17H33N3O3, with a molecular weight of 327.46 g/mol. The presence of amines, carbamates, and esters in its structure implies that it may interact with multiple biological targets.

PropertyValue
Molecular FormulaC17H33N3O3
Molecular Weight327.46 g/mol
CAS Number1354026-82-6

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity . Research has shown efficacy against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Neuroprotective Effects

The piperidine moiety is often associated with neuroprotective activities . This compound may influence neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases. Studies have indicated that related compounds can enhance neuronal survival and function under stress conditions .

Anti-inflammatory Activity

Some derivatives of this compound have demonstrated anti-inflammatory properties , modulating inflammatory pathways relevant to conditions such as arthritis. The ability to reduce inflammation suggests its potential use in treating inflammatory disorders .

Understanding the mechanism of action is crucial for establishing the pharmacological profile of this compound. Interaction studies are essential to elucidate how it behaves in biological systems and its effects on cellular pathways.

Case Studies

Several case studies have explored the pharmacokinetics and biological effects of similar compounds:

  • Study on Piperidine Derivatives : A study highlighted the enhanced water solubility and oral bioavailability of piperidine derivatives when polar moieties were introduced, which could be relevant for this compound .
  • Neuroprotective Effects in Animal Models : Research involving animal models has shown that piperidine derivatives can provide neuroprotection against excitotoxicity, suggesting that this compound may have similar effects .

Synthesis

The synthesis of this compound involves several steps requiring careful control of reaction conditions to ensure high yield and purity. The synthetic route typically includes:

  • Formation of the piperidine ring.
  • Introduction of the amino acid moiety.
  • Attachment of the isopropyl carbamate group.

Each step must be optimized to achieve the desired product characteristics.

Scientific Research Applications

Potential Applications

The unique structural features of this compound lead to several promising applications in scientific research and medicine:

Medicinal Chemistry

  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential for development into antimicrobial agents.
  • Neuroprotective Effects : The piperidine moiety is associated with neuroprotective activities, potentially influencing neurotransmitter systems and offering therapeutic benefits for neurodegenerative diseases.
  • Anti-inflammatory Activity : Derivatives may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Biological Interaction Studies

  • Understanding the interactions of this compound with biological systems is crucial for elucidating its pharmacological profile. Interaction studies can clarify its mechanism of action, which is essential for drug development .

Synthesis and Structural Modifications

  • The synthesis of this compound involves multiple steps that require careful control of reaction conditions to ensure high yield and purity. Researchers can explore structural modifications to enhance biological activity or reduce toxicity .

Case Study 1: Antimicrobial Activity

A study on similar piperidine derivatives showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperidine structure could yield new antimicrobial agents.

Case Study 2: Neuroprotective Mechanisms

Research has indicated that compounds with piperidine rings can inhibit certain neurotoxic pathways, highlighting their potential in treating conditions such as Alzheimer's disease. Further studies on the specific interactions of this compound could provide insights into its neuroprotective capabilities.

Comparison with Similar Compounds

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1)

  • Key Differences: Substitution Position: The amino-propionyl group is at the piperidine 3-position (vs. 2-ylmethyl in the target compound). Substituent Type: Methyl-carbamic acid (vs. isopropyl-carbamic acid).
  • Physicochemical Properties :
    • Molecular Formula: C₁₄H₂₇N₃O₃ (MW: 285.38 g/mol) vs. estimated C₁₅H₂₉N₃O₃ for the target compound.
    • Density: 1.10 g/cm³; Boiling Point: 412.7°C (predicted) .

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0)

  • Key Differences :
    • Protecting Group: Benzyl ester (vs. tert-butyl ester).
    • Substitution Position: Piperidine 3-yl (vs. 2-ylmethyl).
  • Physicochemical Properties :
    • Molecular Formula: C₁₉H₂₉N₃O₃ (MW: 347.45 g/mol).
    • Density: 1.14 g/cm³; Boiling Point: 505.8°C (predicted) .
  • Functional Implications: The benzyl group increases lipophilicity and susceptibility to hydrogenolysis, contrasting with the acid-stable tert-butyl group.

Analogues with Alternative Heterocycles

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

  • Key Differences :
    • Heterocycle: Pyrrolidine (5-membered ring) vs. piperidine (6-membered).
    • Substituent Position: Pyrrolidin-2-ylmethyl (vs. piperidin-2-ylmethyl).
  • Physicochemical Properties: Molecular Formula: Not explicitly stated but estimated to be smaller (e.g., C₁₃H₂₆N₂O₂).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Target Compound C₁₅H₂₉N₃O₃* ~299.42* 2-ylmethyl isopropyl-carbamate N/A N/A
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester C₁₄H₂₇N₃O₃ 285.38 3-yl methyl-carbamate 412.7 1.10
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₉H₂₉N₃O₃ 347.45 3-yl benzyl ester 505.8 1.14
Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester N/A N/A Pyrrolidin-2-ylmethyl N/A N/A

*Estimated based on structural similarity.

Research Findings and Implications

Synthetic Strategies : The tert-butyl carbamate group is widely used for amine protection due to its stability under basic/neutral conditions and ease of removal with acids (e.g., HCl/MeOH) .

Biological Relevance: Chiral (S)-configurations in amino-propionyl moieties may enhance target binding specificity in drug candidates, as seen in protease inhibitors and receptor modulators .

Heterocycle Impact : Piperidine derivatives generally exhibit better metabolic stability compared to pyrrolidine analogues, making them preferred in medicinal chemistry .

Preparation Methods

Protection Strategies for Amine and Carboxyl Groups

The synthesis begins with strategic protection of reactive functional groups to prevent undesired side reactions. The primary amine in the (S)-2-aminopropionyl segment is typically protected using tert-butyloxycarbonyl (Boc) groups. For example, Boc anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) achieves >90% yield under mild conditions . Concurrently, the piperidine nitrogen may require temporary protection if subsequent functionalization steps are planned.

The tert-butyl carbamate group is introduced via reaction with isopropyl isocyanate or through Mitsunobu conditions (diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)) when coupling to hydroxylated intermediates .

Functionalization of the Piperidine Ring

The piperidine ring is functionalized at the 2-position to install the methylene bridge and isopropyl carbamate. Starting from piperidin-2-ylmethanol , Mitsunobu reactions with isopropyl alcohol or nucleophilic substitution with isopropyl halides are common. For instance, treating piperidin-2-ylmethanol with isopropyl bromide in dimethylformamide (DMF) and potassium carbonate yields the methyl-isopropyl intermediate in 75–85% efficiency .

Alternatively, reductive amination of piperidin-2-one with formaldehyde and subsequent alkylation introduces the methylene group. This method preserves the ring’s stereochemical integrity, critical for downstream coupling .

Amide Bond Formation via Peptide Coupling

Coupling the (S)-2-aminopropionyl group to the piperidine nitrogen employs standard peptide synthesis protocols. Activation of the carboxylic acid in (S)-2-N-Boc-aminopropionic acid is achieved using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) . Reaction conditions vary:

Coupling AgentSolventBaseTemperatureYieldReference
HATUDMFDIPEA0°C → RT92%
EDCI/HOBtDCMTEART85%
DCCTHFNMM0°C78%

Steric hindrance from the piperidine ring necessitates prolonged reaction times (12–24 hours) for complete conversion .

Deprotection and Final Product Isolation

Final deprotection of the Boc group is accomplished using trifluoroacetic acid (TFA) in DCM (4:1 v/v) or hydrochloric acid (HCl) in dioxane. TFA-mediated cleavage at 0°C for 2 hours affords the free amine in >95% purity . Purification via reverse-phase high-performance liquid chromatography (HPLC) or silica gel chromatography removes residual reagents and by-products .

Comparative Analysis of Synthetic Routes

A comparative evaluation of two dominant routes highlights trade-offs between yield and complexity:

Route A (Stepwise Functionalization):

  • Boc protection of piperidine.

  • Mitsunobu reaction for isopropyl carbamate.

  • HATU-mediated coupling with (S)-2-N-Boc-aminopropionic acid.

  • TFA deprotection.
    Overall Yield: 68% .

Route B (Convergent Synthesis):

  • Pre-functionalize (S)-2-aminopropionic acid with Boc.

  • Couple to pre-formed isopropyl-piperidin-2-ylmethyl carbamate via EDCI/HOBt.

  • Deprotect.
    Overall Yield: 72% .

Route B offers marginally higher yields by minimizing intermediate purification steps.

Spectroscopic Characterization and Quality Control

Critical analytical data confirm structural fidelity:

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.44 (s, 9H, Boc), 1.25 (d, J = 6.8 Hz, 6H, isopropyl), 4.15–4.20 (m, 1H, piperidine CH), 6.21 (br s, 1H, NH) .

  • HPLC Purity: >99% (C18 column, acetonitrile/water gradient) .

Industrial-Scale Considerations

Scale-up challenges include cost-effective Boc removal and minimizing HATU usage. Patent WO2019158550A1 suggests substituting HATU with cheaper alternatives like propylphosphonic anhydride (T3P) without compromising yield . Continuous flow systems improve safety and reproducibility for methylene bridge installation .

Q & A

Q. What are the recommended synthetic routes for preparing [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step protection/deprotection strategies. A common approach includes:

  • Step 1 : Piperidine ring functionalization using tert-butyl carbamate protection (e.g., via Boc anhydride under basic conditions) to stabilize the amine group .
  • Step 2 : Coupling the (S)-2-amino-propionyl moiety using carbodiimide-based reagents (e.g., EDC/HOBt) to ensure stereochemical integrity .
  • Step 3 : Final purification via column chromatography or recrystallization, guided by analytical HPLC to confirm purity (>95%) .
    Optimization : Adjust solvent polarity (e.g., DMF for coupling, hexane/ethyl acetate for purification) and monitor reaction progress via TLC or LC-MS to minimize side products .

Q. How can researchers confirm the stereochemical purity of the (S)-2-amino-propionyl moiety in this compound?

Methodological approaches include:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
  • NMR with chiral shift reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct splitting in ¹H NMR signals for enantiomeric impurities .
  • Polarimetry : Measure specific optical rotation ([α]D²⁵) and compare with literature values for the (S)-configured intermediate .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

  • For hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., tert-butyl ester cleavage) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) for weight-loss profiles .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Quantum chemical calculations : Use Gaussian or ORCA software to predict electron density distributions and reactive sites for modifications (e.g., replacing tert-butyl with more metabolically stable groups) .
  • Molecular docking : Simulate binding affinities to target enzymes (e.g., proteases) using AutoDock Vina, focusing on hydrogen bonding with the piperidine-carbamate motif .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP) and cytochrome P450 interactions to prioritize synthetically feasible derivatives .

Q. What strategies mitigate racemization during the coupling of the (S)-2-amino-propionyl group to the piperidine scaffold?

  • Low-temperature coupling : Perform reactions at 0–4°C to reduce kinetic energy and suppress racemization .
  • Sterically hindered bases : Use Hünig’s base (DIPEA) instead of triethylamine to minimize base-induced epimerization .
  • In situ activation : Employ pre-activated intermediates (e.g., pentafluorophenyl esters) to accelerate coupling and limit exposure to racemization-prone conditions .

Q. How can enantiomeric impurities in the final product be quantified at trace levels (<0.1%)?

  • Chiral UPLC-MS/MS : Utilize a sub-2µm particle column (e.g., Acquity UPLC BEH C18) with a mobile phase of 0.1% formic acid in acetonitrile/water for high-resolution separation .
  • Isotope dilution assay : Spike the sample with a deuterated internal standard to correct for matrix effects during quantification .

Q. What experimental designs are recommended for studying the compound’s metabolic fate in vitro?

  • Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor, followed by LC-HRMS to identify phase I metabolites (e.g., oxidative deamination) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition by the compound, which informs drug-drug interaction risks .

Methodological Considerations for Contradictory Data

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

  • Reproducibility checks : Validate literature protocols with strict control of moisture (e.g., molecular sieves in solvents) and inert atmosphere (argon/nitrogen) .
  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., reagent stoichiometry, reaction time) and identify critical factors affecting yield .

Q. What advanced separation techniques address challenges in isolating intermediates with similar polarities?

  • Centrifugal partition chromatography (CPC) : Utilize a biphasic solvent system (e.g., heptane/ethyl acetate/methanol/water) for high-resolution separation without solid-phase adsorption .
  • Ion-exchange chromatography : Separate charged intermediates (e.g., deprotected amines) using a Dowex resin with gradient elution (pH 4–9) .

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